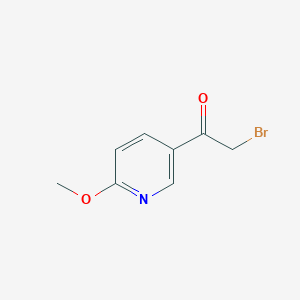

2-Bromo-1-(6-methoxypyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(6-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOXUHAYWKQNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186113-51-8 | |

| Record name | 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone typically involves the bromination of 1-(6-methoxypyridin-3-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbonyl group or the pyridine ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Products may include carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes can be formed.

Scientific Research Applications

2-Bromo-1-(6-methoxypyridin-3-yl)ethanone is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Structural Variants :

- Pyridine vs. Phenyl Derivatives: 2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂, MW 229.07) replaces the pyridine ring with a phenyl group. The methoxy group at the para position donates electrons, stabilizing the ketone but reducing electrophilicity compared to pyridine-based analogs. This compound is widely used in thiazole synthesis . 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (C₇H₅Br₂NO, MW 278.93) introduces a second bromine at the 6-position, increasing molecular weight and electron-withdrawing effects. This enhances reactivity in substitution reactions .

- Heterocyclic Derivatives: 2-Bromo-1-(pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives (e.g., 9a-c) feature fused pyrrolopyridine rings. These compounds exhibit high synthetic yields (80–92%) and diverse bioactivity due to their nitrogen-rich heterocycles .

Physicochemical Properties

Key Observations :

- Pyridine-based bromoethanones generally exhibit higher reactivity than phenyl analogs due to the electron-deficient aromatic system.

- Methoxy groups enhance stability but reduce electrophilicity compared to halogen substituents .

Biological Activity

2-Bromo-1-(6-methoxypyridin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse research sources and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a methoxy group, and a pyridine ring, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer therapy and neurodegenerative diseases. Its mechanisms of action include:

- Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Modulation of Enzyme Activity : It may act as an inhibitor of specific enzymes involved in cancer progression, such as acid ceramidase, which is implicated in tumor growth and survival .

In Vitro Studies

A study evaluating the biological activity of this compound reported significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 25 | Modulation of ceramide metabolism |

These results indicate that the compound may induce apoptosis and affect cell cycle dynamics, making it a candidate for further development in cancer therapeutics.

Case Studies

A notable case study involved the application of this compound in a preclinical model of glioblastoma. The compound was administered to mice bearing glioblastoma tumors, resulting in:

- Reduced Tumor Volume : A significant decrease in tumor size was observed after treatment compared to control groups.

- Enhanced Survival Rates : Treated mice exhibited improved survival rates, highlighting the compound's potential efficacy against aggressive tumors.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptotic Pathways : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Ceramide Metabolism : By inhibiting acid ceramidase, it alters sphingolipid metabolism, which is crucial for cell signaling and survival .

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G1/S checkpoint.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone, and how do reaction conditions influence yield?

The compound is synthesized via α-bromination of the parent ketone. A common method involves treating 1-(6-methoxypyridin-3-yl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions . Key considerations include:

- Solvent choice : Chloroform minimizes side reactions due to its low polarity.

- Stoichiometry : A slight excess of bromine (1.05–1.1 equivalents) ensures complete monobromination while avoiding di-substitution.

- Workup : Sequential washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to remove excess Br₂) improves purity. Yield typically ranges from 80–85% after recrystallization (e.g., using diethyl ether) .

- Challenges : The electron-donating methoxy group on the pyridine ring may alter reactivity; reaction monitoring via TLC or GC-MS is recommended to optimize conditions.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- NMR : NMR should show a singlet for the ketone carbonyl proton (δ ~5.3 ppm) and downfield shifts for pyridine protons (δ ~7.5–8.5 ppm). NMR confirms the brominated carbon (δ ~30–35 ppm) and carbonyl carbon (δ ~190–200 ppm).

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 231.04 (calculated for C₈H₇BrNO₂) .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the C-Br bond length is expected to be ~1.93 Å, consistent with similar α-bromo ketones .

Advanced Research Questions

Q. How does the 6-methoxy group on the pyridine ring influence regioselectivity in subsequent reactions (e.g., nucleophilic substitutions)?

The methoxy group at the 6-position exerts both steric and electronic effects:

- Electronic Effects : The meta-directing nature of the pyridine nitrogen and para-directing methoxy group can lead to competing regiochemical outcomes. Computational studies (DFT) predict preferential attack at the α-carbon adjacent to the ketone due to its electrophilicity.

- Steric Hindrance : The 6-methoxy group may shield the ortho positions, reducing di-substitution. Reaction monitoring via HPLC is critical to identify minor byproducts .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via:

- TGA/DSC : Detect melting point shifts (reported mp ~128°C) or decomposition events .

- HPLC-UV : Quantify degradation products (e.g., demethylation or hydrolysis of the methoxy group).

- Storage Recommendations : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent bromine displacement or oxidation .

Q. What methodologies are effective for analyzing reaction byproducts or impurities in large-scale syntheses?

- LC-MS/MS : Identifies low-abundance impurities (e.g., di-brominated analogs or pyridine ring-opening products).

- X-ray Photoelectron Spectroscopy (XPS) : Confirms bromine content and oxidation states.

- Comparative Crystallography : Use SHELXD to solve structures of byproducts and validate purity .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s reactivity in cross-coupling reactions?

Contradictions may arise from solvent polarity or catalyst choice:

- Palladium Catalysts : Pd(PPh₃)₄ in THF may favor Suzuki-Miyaura coupling at the bromine site, while PdCl₂(dppf) in DMF could lead to pyridine ring activation.

- Control Experiments : Conduct reactions under inert conditions with deuterated solvents (e.g., DMSO-d₆) to track intermediates via NMR .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are required for safe handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.